molecular formula C15H10F2O3 B1324002 3-Acetoxy-2',6'-difluorobenzophenone CAS No. 890100-18-2

3-Acetoxy-2',6'-difluorobenzophenone

Cat. No.: B1324002
CAS No.: 890100-18-2
M. Wt: 276.23 g/mol
InChI Key: SRASUQOAINAVOQ-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,6’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 and a molecular weight of 276.24 g/mol It is a derivative of benzophenone, where the phenyl ring is substituted with acetoxy and difluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,6’-difluorobenzophenone typically involves the acetylation of 2’,6’-difluorobenzophenone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The general reaction scheme is as follows:

2’,6’-difluorobenzophenone+acetic anhydride3-Acetoxy-2’,6’-difluorobenzophenone+acetic acid\text{2',6'-difluorobenzophenone} + \text{acetic anhydride} \rightarrow \text{3-Acetoxy-2',6'-difluorobenzophenone} + \text{acetic acid} 2’,6’-difluorobenzophenone+acetic anhydride→3-Acetoxy-2’,6’-difluorobenzophenone+acetic acid

The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’,6’-difluorobenzophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,6’-difluorobenzophenone can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 2’,6’-difluorobenzophenone and acetic acid.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2’,6’-difluorobenzophenone and acetic acid.

    Reduction: 2’,6’-difluorobenzhydrol.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetoxy-2’,6’-difluorobenzophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical structure.

    Analytical Chemistry: Employed as a reference standard in chromatographic and spectroscopic analyses.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,6’-difluorobenzophenone depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, although specific details would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2’,6’-Difluorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical transformations.

    3-Acetoxybenzophenone: Lacks the fluorine substituents, which can affect its reactivity and physical properties.

    2’,4’-Difluorobenzophenone: Different substitution pattern on the benzene ring, leading to different chemical behavior.

Uniqueness

3-Acetoxy-2’,6’-difluorobenzophenone is unique due to the presence of both acetoxy and difluorobenzoyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

[3-(2,6-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRASUQOAINAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641662
Record name 3-(2,6-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-18-2
Record name Methanone, [3-(acetyloxy)phenyl](2,6-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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